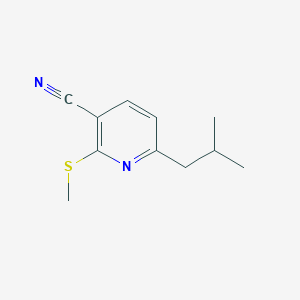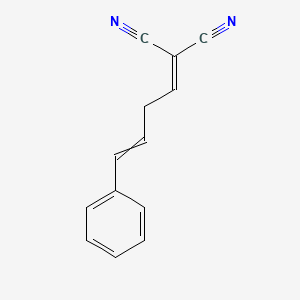
(4-Phenylbut-3-en-1-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylbut-3-en-1-ylidene)propanedinitrile is an organic compound characterized by the presence of a phenyl group attached to a butenylidene chain, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbut-3-en-1-ylidene)propanedinitrile typically involves the reaction of phenyl isothiocyanate with propanedinitrile or ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of ketene N,S-acetal intermediates, which then undergo cyclocondensation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylbut-3-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and butenylidene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanoacetamide, phenyl isothiocyanate, and various bases such as KOH. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, which have demonstrated significant anticancer and antioxidant activities .
Scientific Research Applications
(4-Phenylbut-3-en-1-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (4-Phenylbut-3-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit Pim-1 kinase activity, leading to the induction of apoptosis in cancer cells. This inhibition occurs through binding to the active ATP pocket of Pim-1, resulting in the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-4-phenylbut-3-en-1-ylidene)indolin-2-ones: These compounds share structural similarities and have been studied for their anticancer activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: These derivatives also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
(4-Phenylbut-3-en-1-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form various biologically active derivatives makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
640274-82-4 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-phenylbut-3-enylidene)propanedinitrile |
InChI |
InChI=1S/C13H10N2/c14-10-13(11-15)9-5-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5H2 |
InChI Key |
XBEFZRWHLCJGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



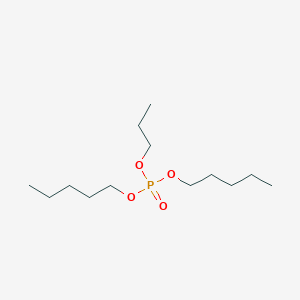

![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
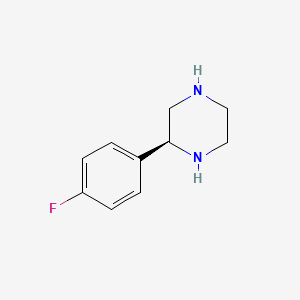
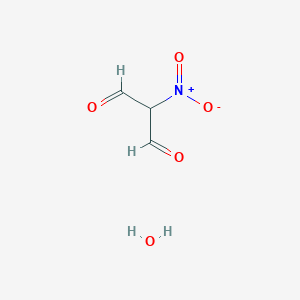
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
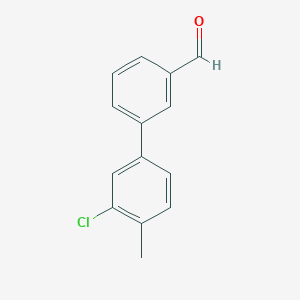
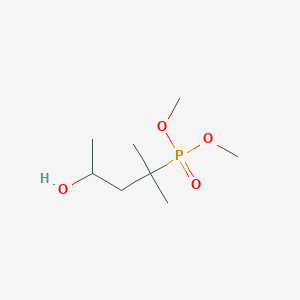
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
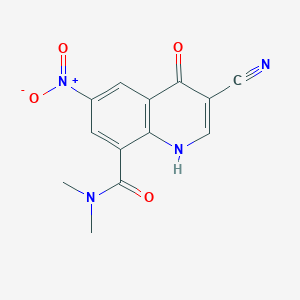
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
